molecular formula C20H24N4O2S2 B2798336 N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 878695-63-7

N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2798336
CAS RN: 878695-63-7
M. Wt: 416.56
InChI Key: ZIBLQZDPLOMFCS-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H24N4O2S2 and its molecular weight is 416.56. The purity is usually 95%.
BenchChem offers high-quality N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis routes and chemical properties of related pyrimidine derivatives, focusing on optimizing the synthetic processes and understanding the chemical behavior of such compounds. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones demonstrates a method of condensing specific atropamides with methyl or ethyl amine, a process that sheds light on the synthetic flexibility and potential modifications of the core pyrimidine structure for various applications (Beck & Gajewski, 1976).

Antimicrobial and Antibacterial Activities

Several studies have been conducted on the antimicrobial and antibacterial properties of pyrimidine derivatives. For example, the antimicrobial activity of synthesized pyrimidine-triazole derivatives was investigated against selected bacterial and fungal strains, providing insights into the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). Similarly, selenium-containing sulfa drugs derived from pyrimidine structures have shown significant antibacterial activities, highlighting the role of these compounds in addressing antibiotic resistance (Abdel‐Hafez, 2010).

Antitumor Activities

Research into the antitumor properties of pyrimidine derivatives has also been a significant focus area. For instance, the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity have provided valuable data on the efficacy of these compounds against various cancer cell lines, offering a potential pathway for the development of new cancer therapies (Hafez & El-Gazzar, 2017).

Binding Studies and Molecular Interactions

The interaction of pyrimidine derivatives with biological molecules has also been explored. For example, the binding of p-hydroxycinnamic acid derivatives to bovine serum albumin was studied, providing insights into the molecular interactions and potential biological implications of these compounds (Meng et al., 2012).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S2/c1-5-24(6-2)15-9-7-14(8-10-15)21-17(25)12-27-20-22-18-16(11-13(3)28-18)19(26)23(20)4/h7-11H,5-6,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBLQZDPLOMFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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